Product packaging for 6-methyl-1H-indole-2-carboxamide(Cat. No.:CAS No. 893730-34-2)

6-methyl-1H-indole-2-carboxamide

Cat. No.: B11924779
CAS No.: 893730-34-2
M. Wt: 174.20 g/mol
InChI Key: XRYVKAFQUAQPLY-UHFFFAOYSA-N
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Description

6-methyl-1H-indole-2-carboxamide is a high-purity chemical building block built upon the privileged indole scaffold, designed for use in medicinal chemistry and drug discovery research. The indole-2-carboxamide structure is a well-established pharmacophore known for its ability to interact with a diverse range of enzymes and receptors, making it a valuable core structure for developing novel bioactive compounds . This compound serves as a key intermediate for researchers investigating potential therapies in multiple areas. Derivatives of indole-2-carboxamide have demonstrated significant promise as potent antiproliferative agents , with some analogs showing low nanomolar GI50 values against various human cancer cell lines and functioning as multi-kinase inhibitors targeting receptors such as EGFR, VEGFR-2, and BRAFV600E . Furthermore, the indole-2-carboxamide scaffold has been effectively utilized in the design of allosteric modulators for the Cannabinoid CB1 receptor (e.g., ORG27569), providing valuable tools for studying the endocannabinoid system . More recently, this scaffold has been applied to develop novel agonists for the TRPV1 ion channel , a key target for novel antinociceptive and anti-inflammatory agents . The presence of the carboxamide moiety is critical, as it facilitates the formation of hydrogen bonds with various enzymatic targets, which is crucial for inhibitory activity . Please Note: This product is intended for research purposes only and is not for human, veterinary, or diagnostic use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B11924779 6-methyl-1H-indole-2-carboxamide CAS No. 893730-34-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

893730-34-2

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

6-methyl-1H-indole-2-carboxamide

InChI

InChI=1S/C10H10N2O/c1-6-2-3-7-5-9(10(11)13)12-8(7)4-6/h2-5,12H,1H3,(H2,11,13)

InChI Key

XRYVKAFQUAQPLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(N2)C(=O)N

Origin of Product

United States

Significance of Indole Scaffolds in Medicinal Chemistry and Chemical Biology

The indole (B1671886) nucleus, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a fundamental structural motif in a multitude of biologically active compounds. nih.govwikipedia.org Its prevalence in nature is exemplified by its presence in the essential amino acid tryptophan and the neurotransmitter serotonin. wikipedia.orgnih.gov This widespread occurrence in vital biomolecules underscores the inherent ability of the indole scaffold to interact with biological systems.

In medicinal chemistry, the indole ring is considered a "privileged scaffold". This term refers to molecular frameworks that are capable of binding to a range of different biological targets. nih.gov The versatility of the indole structure allows for the synthesis of large libraries of compounds based on a single core, which can then be screened against various receptors to identify multiple active molecules. nih.gov This structural adaptability, which allows for diverse substitutions on the indole ring, can significantly alter the biological activity of the resulting compounds, leading to the discovery of novel therapeutic agents. mdpi.com

The significance of indole derivatives is further highlighted by their diverse pharmacological activities, which include anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comnih.govnih.gov For instance, well-known drugs like the anticancer agents vincristine (B1662923) and vinblastine (B1199706) contain an indole nucleus and function by inhibiting tubulin polymerization. nih.gov The ability of indole-based compounds to target a wide array of biological pathways makes them invaluable tools in the quest for new and effective treatments for a variety of diseases. mdpi.comnih.gov

Overview of 6 Methyl 1h Indole 2 Carboxamide As a Privileged Structure in Research

Within the broad family of indole (B1671886) derivatives, 6-methyl-1H-indole-2-carboxamide has garnered specific attention as a privileged structure in its own right. The "privileged" nature of a chemical scaffold implies its ability to serve as a versatile template for the development of new biologically active molecules. nih.gov The indole ring itself is a well-established privileged scaffold, and the specific substitutions at the 2 and 6 positions of this compound appear to confer particularly useful properties for drug discovery. nih.gov

The carboxamide group at the 2-position of the indole ring is a key feature, as it can form hydrogen bonds with various enzymes and proteins, often leading to the inhibition of their activity. nih.gov Research has shown that the presence of a carboxamide moiety in indole derivatives is often crucial for their inhibitory effects. nih.gov

The combination of the indole core, the 2-carboxamide (B11827560) group, and the 6-methyl substituent creates a molecule with a unique three-dimensional structure and electronic distribution, making it a promising starting point for the design of new therapeutic agents.

Historical Context and Evolution of Indole Derived Research Compounds

The journey of indole-derived research compounds began with the isolation and study of naturally occurring indole (B1671886) alkaloids. For example, reserpine, derived from the Rauwolfia plant, was historically used as an antihypertensive and antipsychotic agent. nih.gov The discovery of the biological activities of such natural products spurred chemists to synthesize and investigate a wide range of indole derivatives.

A significant milestone in indole chemistry was the development of the Fischer indole synthesis, a versatile method for preparing substituted indoles that remains widely used, particularly in the pharmaceutical industry. wikipedia.org This and other synthetic methodologies have enabled the creation of vast libraries of indole-based compounds for biological screening. taylorandfrancis.com

Over the years, research has evolved from studying naturally occurring indoles to the rational design of synthetic derivatives with specific therapeutic targets. This has led to the development of numerous indole-containing drugs for a variety of conditions. The understanding of structure-activity relationships (SAR) has become increasingly sophisticated, allowing researchers to fine-tune the properties of indole derivatives to enhance their efficacy and reduce side effects. The focus on specific substructures, such as the indole-2-carboxamide moiety, reflects this evolution towards a more targeted approach to drug discovery. nih.gov

Scope and Research Trajectories for 6 Methyl 1h Indole 2 Carboxamide

Retrosynthetic Analysis and Key Precursors for the this compound Core

A retrosynthetic analysis of this compound simplifies the complex structure into more readily available starting materials. The primary disconnection occurs at the amide bond, leading to the precursor 6-methyl-1H-indole-2-carboxylic acid or its corresponding ester. This key intermediate is the focal point of most synthetic strategies.

Further disconnection of the indole ring itself suggests several pathways based on classical named reactions. For instance, a Fischer indole synthesis approach would disconnect the N1-C2 and C3-C3a bonds, leading back to (4-methylphenyl)hydrazine and a three-carbon electrophile, such as pyruvic acid or its ester. Alternatively, a Madelung synthesis pathway involves an intramolecular cyclization, pointing to N-acyl-4-methyl-2-toluidine as the direct precursor. Palladium-catalyzed methods, like the Larock synthesis, would disconnect the N1-C7a and C2-C3 bonds, identifying 2-iodo-4-methylaniline (B1303665) and a suitable alkyne as the key precursors.

The synthesis of these precursors is fundamental. (4-methylphenyl)hydrazine is typically prepared by the diazotization of p-toluidine (B81030) followed by reduction. N-acyl-4-methyl-2-toluidine can be synthesized by the acylation of 4-methyl-2-toluidine. The precursor for the Larock synthesis, 2-iodo-4-methylaniline, can be formed from 4-methylaniline through ortho-iodination.

Table 1: Key Precursors and Corresponding Synthetic Approaches

Precursor Corresponding Synthetic Strategy
(4-methylphenyl)hydrazine Fischer Indole Synthesis
N-acyl-4-methyl-2-toluidine Madelung Indole Synthesis
4-methyl-2-nitrotoluene Bartoli Indole Synthesis

Classical Indole Ring Formation Strategies Applied to this compound Synthesis

The construction of the indole nucleus is a well-explored area of organic chemistry, with several classical methods adaptable for the synthesis of this compound. nih.gov

Fischer Indole Synthesis Modifications

The Fischer indole synthesis is one of the oldest and most reliable methods for preparing indoles. byjus.com The reaction involves heating a phenylhydrazone with a Brønsted or Lewis acid catalyst. wikipedia.orgtestbook.com For the target molecule, the synthesis would commence with the reaction of (4-methylphenyl)hydrazine with an appropriate keto-acid or ester, like ethyl pyruvate, to form the corresponding hydrazone. nih.gov This hydrazone, upon treatment with an acid catalyst such as p-toluenesulfonic acid (PTSA), polyphosphoric acid (PPA), or zinc chloride, undergoes a vulcanchem.comvulcanchem.com-sigmatropic rearrangement to form the indole ring. wikipedia.orgnih.govnih.gov

The mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine. byjus.comnih.gov Protonation of the enamine is followed by the key vulcanchem.comvulcanchem.com-sigmatropic rearrangement, which breaks the N-N bond and forms a C-C bond. nih.gov Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole. wikipedia.org This process would yield ethyl 6-methyl-1H-indole-2-carboxylate. The final step is the conversion of the ester to the primary carboxamide, typically through ammonolysis or by hydrolysis to the carboxylic acid followed by an amide coupling reaction using reagents like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate). nih.gov

Madelung and Bartoli Indole Syntheses

Madelung Indole Synthesis The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. wikipedia.orgresearchgate.net To synthesize the 6-methylindole (B1295342) core, the starting material would be an N-acyl derivative of 4-methyl-2-toluidine. The reaction is typically carried out with a strong base like sodium or potassium alkoxide at temperatures between 200–400 °C. wikipedia.org The mechanism involves the deprotonation of both the amide nitrogen and the benzylic methyl group ortho to the amide, followed by an intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl. wikipedia.org While effective for certain substrates, the harsh reaction conditions limit its applicability and functional group tolerance. wikipedia.orgresearchgate.net

Bartoli Indole Synthesis The Bartoli indole synthesis is a reaction between an ortho-substituted nitroarene and a vinyl Grignard reagent to produce a substituted indole. wikipedia.org This method is particularly useful for the synthesis of 7-substituted indoles due to the steric requirement of the ortho group. For a 6-methylindole derivative, the starting material would be 1-methyl-2-nitrotoluene. The reaction requires at least three equivalents of the vinyl Grignard reagent. wikipedia.org The mechanism involves the initial addition of the Grignard reagent to the nitro group, followed by a vulcanchem.comvulcanchem.com-sigmatropic rearrangement facilitated by the ortho-substituent. wikipedia.org While powerful, the success of this reaction is highly dependent on the presence of a sterically bulky group at the ortho position of the nitroarene, which may present challenges for this specific target. wikipedia.org

Nenitzescu Indole Synthesis and Derivatives

The Nenitzescu indole synthesis is a condensation reaction between a benzoquinone and a β-aminocrotonic ester, which primarily yields 5-hydroxyindole (B134679) derivatives. wikipedia.orgnumberanalytics.com The reaction mechanism involves a Michael addition followed by a nucleophilic attack and elimination. wikipedia.org Given that the target compound is a 6-methylindole, the Nenitzescu synthesis is not a direct or conventional route for its preparation. The starting materials and reaction pathway are geared specifically towards the formation of the 5-hydroxyindole skeleton. numberanalytics.comresearchgate.netresearchgate.net Adapting this method for the synthesis of this compound would require significant and non-traditional modifications, making other classical routes more synthetically viable.

Larock Indole Synthesis and Palladium-Catalyzed Approaches

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgsynarchive.com This method offers great versatility and high regioselectivity. ub.edu For the synthesis of the this compound core, the reaction would employ 2-iodo-4-methylaniline and an alkyne bearing a carboxamide precursor at one terminus.

The catalytic cycle typically begins with the reduction of a Pd(II) source to Pd(0). ub.edu This is followed by oxidative addition of the 2-iodo-4-methylaniline to the Pd(0) center. The alkyne then coordinates to the resulting arylpalladium(II) complex and undergoes migratory insertion into the aryl-palladium bond. The final steps involve intramolecular cyclization by the nitrogen atom onto the newly formed vinyl-palladium species and subsequent reductive elimination to afford the indole ring and regenerate the Pd(0) catalyst. wikipedia.orgub.edu The choice of ligands, base, and solvent is crucial for optimizing the reaction yield and regioselectivity. wikipedia.org This method is highly valued for its ability to construct complex indoles in a single step from readily available precursors. ub.eduresearchgate.net

Modern and Sustainable Synthetic Approaches for this compound

Recent advancements in organic synthesis have focused on developing more efficient, sustainable, and atom-economical methods. For indole synthesis, this includes the use of alternative, less expensive metal catalysts and the development of C-H activation strategies.

Cobalt-catalyzed C-H/N-H annulation reactions have emerged as a modern approach for constructing carbolinone scaffolds from indolecarboxamides and alkenes. acs.orgacs.org These methods offer high regioselectivity and functional group tolerance, representing a more sustainable alternative to palladium-based systems. While not a direct synthesis of the target molecule, the principles of using earth-abundant metals for C-H functionalization of indole carboxamide precursors are highly relevant.

Palladium-catalyzed reactions continue to evolve, with new protocols for the dual C-H functionalization of indole-2-carboxamides being developed to create fused polycyclic systems. acs.org Furthermore, research into more sustainable catalysis has explored the use of nickel as a cheaper alternative to palladium for Larock-type annulations, addressing some of the economic and environmental concerns associated with precious metal catalysis. researchgate.net Solid-phase synthesis represents another modern technique, which can be applied to methods like the Nenitzescu synthesis to facilitate purification and automation. researchgate.net These modern approaches signify a shift towards more sophisticated and environmentally conscious strategies for the synthesis of complex heterocyclic compounds like this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis and functionalization of indole derivatives.

The Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides. wikipedia.org This reaction is instrumental in synthesizing N-arylindoles and can be applied to aryl halides or triflates, offering a more facile alternative to harsher classical methods. wikipedia.orgbeilstein-journals.org The mechanism generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by amine addition, deprotonation, and reductive elimination. wikipedia.org The choice of palladium source and ligands is crucial for the reaction's success. beilstein-journals.org Different generations of catalyst systems have been developed to broaden the scope of coupling partners and allow for milder reaction conditions. wikipedia.org

The Suzuki-Miyaura cross-coupling is a versatile method for creating carbon-carbon bonds by reacting organoboron compounds with organic halides or triflates in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used due to the stability, low toxicity, and commercial availability of boronic acids. nih.gov The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. nih.gov For the synthesis of indole derivatives, this can involve coupling an indolylboronic acid with an aryl halide or, conversely, an arylboronic acid with a halogenated indole. nih.govnih.gov The reaction conditions, including the choice of catalyst, ligand, and base, are critical for achieving high yields, especially with nitrogen-rich heterocycles which can sometimes inhibit the catalyst. nih.gov

Table 1: Comparison of Buchwald-Hartwig and Suzuki-Miyaura Reactions for Indole Functionalization

FeatureBuchwald-Hartwig AminationSuzuki-Miyaura Cross-Coupling
Bond Formed Carbon-Nitrogen (C-N)Carbon-Carbon (C-C)
Key Reactants Amine, Aryl Halide/TriflateOrganoboron compound, Aryl Halide/Triflate
Catalyst Palladium complexPalladium complex
Typical Application for Indoles N-arylation, amination of the indole ring.Arylation at various positions of the indole ring.
Advantages Direct amination, broad substrate scope.Stable and non-toxic boron reagents, high functional group tolerance.
Challenges Ligand sensitivity, potential side reactions.Inhibition by N-H groups in unprotected indoles.

C-H Activation Strategies for Indole Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of indoles, avoiding the need for pre-functionalized starting materials. youtube.com This approach allows for the direct formation of C-C or C-heteroatom bonds at various positions on the indole ring.

Site-selectivity is a major challenge due to the presence of multiple C-H bonds. researchgate.net While the C2 and C3 positions of the indole are generally more reactive, functionalization of the benzene (B151609) core (C4-C7) is more difficult to achieve. researchgate.net The use of directing groups, often attached to the indole nitrogen, can effectively control the regioselectivity of the C-H activation. researchgate.netnih.gov For instance, a cobalt-catalyzed cascade [4 + 2] annulation of indolecarboxamides with alkenes has been achieved using an 8-aminoquinoline (B160924) directing group, leading to the formation of γ-carbolinones. acs.org

Mechanistic studies, including deuterium-labeling experiments, have provided insights into these reactions. For example, in the cobalt-catalyzed annulation, a kinetic isotope effect (kH/kD) of 1.1 suggested that C-H bond cleavage may not be the rate-limiting step. acs.org Various transition metals, including palladium, rhodium, and cobalt, have been employed in C-H activation strategies for indole functionalization. researchgate.netacs.orgresearchgate.net

Photoredox Catalysis in Indole Ring Assembly

Visible-light photoredox catalysis has become a sustainable and powerful tool in organic synthesis, enabling novel bond formations under mild conditions. researchgate.netmdpi.comrsc.org This approach utilizes a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer processes to generate radical intermediates. acs.orgnih.gov

In the context of indole chemistry, photoredox catalysis has been applied to the functionalization of the indole ring. For example, the direct cyanomethylation of indoles at the C2 or C3 position has been achieved using a photocatalyst, bromoacetonitrile (B46782), and blue LEDs. nih.govacs.org The proposed mechanism involves the reduction of bromoacetonitrile by the photoexcited catalyst to generate a cyanomethyl radical, which then attacks the electron-rich indole ring. acs.org

Photoredox catalysis can also be combined with other catalytic methods. For instance, a dual photoredox and gold catalysis system has been used for the intramolecular cyclization of bromoalkanes onto indoles. acs.orgnih.gov This method provides a mild alternative to traditional radical initiation techniques. acs.orgnih.gov Furthermore, visible-light-induced strategies have been developed for the synthesis of the indole ring itself, such as the redox-neutral desulfonylative C(sp2)–H functionalization to form N-substituted indoles. rsc.org

Electrochemistry in Organic Synthesis of Indole Derivatives

Electrosynthesis offers a green and efficient alternative for the synthesis and functionalization of indole derivatives, using electrons as traceless reagents and often avoiding the need for chemical oxidants or reductants. rsc.orgresearchgate.net

Electrochemical methods have been successfully employed for the construction of the indole ring. For example, the intramolecular annulation of 2-vinylanilines can be achieved electrochemically, sometimes mediated by species like iodine, to yield indoles. rsc.orgorganic-chemistry.org These methods can provide access to a variety of substituted indoles under mild conditions. rsc.org

Furthermore, electrochemical approaches can be used for the functionalization of existing indole rings. For instance, an electrochemical iodoamination of various indole derivatives with unactivated amines has been developed. acs.org This strategy has proven effective for the late-stage functionalization of complex molecules. acs.org Mechanistic studies, including cyclic voltammetry, are often used to understand the redox processes involved in these electrochemical transformations. acs.org

Flow Chemistry and Continuous Synthesis of this compound

While specific examples for the continuous flow synthesis of this compound are not prevalent in the provided search results, flow chemistry offers significant advantages for the synthesis of pharmaceutical intermediates. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency. The synthesis of indole-2-carboxamides, which often involves multiple steps including indole formation, hydrolysis, and amide coupling, could be streamlined using a multi-step continuous flow process. Each step could be optimized individually and then integrated into a continuous sequence, potentially reducing manual handling and purification steps between stages.

Derivatization Strategies for the Carboxamide Moiety and Indole Ring System

The indole-2-carboxamide scaffold is a versatile precursor for creating a diverse range of polycyclic indole structures through various derivatization strategies. rsc.org

Amidation and Functionalization at the C2 Position

The carboxamide group at the C2 position is a key handle for derivatization. Standard amide coupling reactions are commonly used to introduce a wide variety of amine-containing fragments. nih.govnih.gov These reactions typically involve activating the corresponding indole-2-carboxylic acid with a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). nih.govmdpi.com

Further functionalization can be achieved on the indole ring itself. For example, the C3 position can be functionalized prior to or after the formation of the carboxamide. One strategy involves introducing a formyl group at C3 via a Vilsmeier-Haack reaction. nih.gov This formyl group can then be reduced to a hydroxymethyl group, which can be further converted to other functionalities, such as an azide, providing a site for further conjugation. nih.gov

Copper-catalyzed oxidative dearomatization/spirocyclization of indole-2-carboxamides has been developed to create C2-spiro-pseudoindoxyls, functionalizing two C-H bonds in the process. researchgate.net Additionally, palladium-catalyzed dual C(sp2)-H functionalization of indole-2-carboxamides has been reported to produce indolo[3,2-c]quinolinones, involving a 1,2-acyl migration. acs.org

N1-Substitution and Side Chain Introduction

The modification of the this compound scaffold at the N1 position and the carboxamide side chain is crucial for tuning the molecule's properties. These modifications are typically achieved through N-substitution reactions on the indole nitrogen and amide bond formation at the C2 position.

A common strategy for introducing substituents at the N1 position involves the alkylation or arylation of the indole nitrogen. For instance, N-alkylation can be achieved by treating the parent indole with an appropriate alkyl halide in the presence of a base. Similarly, N-arylation can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the introduction of a wide range of aryl and heteroaryl groups. researchgate.net The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity. researchgate.net

The introduction of diverse side chains at the C2-carboxamide position is most frequently accomplished through amide coupling reactions. This involves the activation of the corresponding 6-methyl-1H-indole-2-carboxylic acid, followed by reaction with a primary or secondary amine. Common coupling reagents used to facilitate this transformation include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP). mdpi.comnih.gov These methods allow for the synthesis of a large library of analogues with varying side chains, which is essential for systematic structure-activity relationship (SAR) studies. nih.govnih.gov

Reagent/CatalystReaction TypePosition of FunctionalizationReference
Alkyl Halide/BaseN-AlkylationN1 chemrxiv.org
Aryl Halide/Pd-catalystN-ArylationN1 researchgate.net
EDC/HOBtAmide CouplingC2-carboxamide nih.gov
BOP reagentAmide CouplingC2-carboxamide mdpi.com
Di-tert-butyl dicarbonateN-Boc ProtectionN1 nih.gov

Functionalization at the C6-Methyl Group

Direct functionalization of the C6-methyl group of this compound presents a synthetic challenge but offers a valuable handle for further molecular elaboration. While direct methods on the target molecule are not extensively reported, analogous transformations on related methylindole systems suggest plausible routes.

One potential strategy is benzylic bromination using reagents like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., with light or a radical initiator like AIBN). This would generate a 6-(bromomethyl)-1H-indole-2-carboxamide intermediate, which can then serve as an electrophile for substitution reactions with various nucleophiles to introduce a wide range of functional groups. A study on the regioselective bromination of methyl indolyl-3-acetate at the C6-position was achieved by first introducing electron-withdrawing groups at the N1 and C2 positions to direct the bromination. researchgate.net

Another approach involves the oxidation of the methyl group. Strong oxidizing agents could potentially convert the methyl group to a carboxylic acid, which could then be further functionalized. Milder oxidation could yield the corresponding aldehyde, a versatile intermediate for various transformations such as reductive amination or Wittig reactions. For example, the oxidation of 2-methylindole (B41428) derivatives to the corresponding aldehydes has been reported using active manganese dioxide. nih.gov

Radical-mediated C(sp³)–H functionalization is an emerging and powerful tool that could be applied to the C6-methyl group. These methods often utilize transition metal catalysts or photoredox catalysis to generate a benzylic radical, which can then be trapped by a variety of coupling partners. chemrxiv.org

Reaction TypeReagent/ConditionProduct TypePotential ApplicationReference
Benzylic BrominationN-Bromosuccinimide (NBS), AIBN6-(Bromomethyl) derivativeIntroduction of nucleophiles researchgate.net
OxidationManganese Dioxide6-Formyl derivativeAldehyde chemistry nih.gov
Radical C-H FunctionalizationRadical Initiator/CatalystC6-functionalized analoguesDiverse functionalization chemrxiv.org

Stereoselective Synthesis of Chiral this compound Analogs

The development of stereoselective methods for the synthesis of chiral analogues of this compound is of significant interest, as the three-dimensional arrangement of substituents can have a profound impact on biological activity. While specific examples for this exact scaffold are limited, general strategies for the asymmetric synthesis of chiral indole derivatives can be adapted. nih.govacs.org

One approach involves the use of a chiral pool, starting from readily available enantiopure starting materials. For instance, a chiral amine could be used in the amide coupling step with 6-methyl-1H-indole-2-carboxylic acid to introduce a stereocenter in the side chain.

Alternatively, asymmetric catalysis can be employed to control the stereochemistry during the synthesis. This could involve the use of chiral catalysts for key bond-forming reactions. For example, asymmetric Friedel-Crafts alkylation of the indole nucleus with prochiral electrophiles can establish a stereocenter on the indole ring system. nih.gov Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of a wide variety of chiral indole-based heterocycles. acs.orgacs.org Chiral phosphoric acids, for instance, have been successfully used in catalytic asymmetric reactions involving indole derivatives. acs.org

Furthermore, if a chiral center is introduced at the C3 position of the indole ring, diastereoselective reductions or other transformations can be used to generate specific stereoisomers of more complex polycyclic analogues.

StrategyMethodKey FeatureReference
Chiral Pool SynthesisUse of enantiopure starting materials (e.g., chiral amines)Introduces stereocenters from commercially available sourcesN/A
Asymmetric CatalysisEnantioselective Friedel-Crafts reactionCreates new stereocenters with high enantioselectivity nih.gov
OrganocatalysisUse of chiral organocatalysts (e.g., chiral phosphoric acids)Metal-free, highly enantioselective transformations acs.orgacs.org

Systematic Structural Modifications of the this compound Scaffold

The indole nucleus, with its unique electronic and structural features, offers multiple points for chemical modification. For the this compound core, these modifications are primarily focused on the indole nitrogen (N1), the carboxamide moiety at C2, and the benzene ring of the indole.

The nitrogen atom at the N1 position of the indole ring is a common site for substitution, influencing the compound's physicochemical properties and its interaction with biological targets. While specific studies on N1-substituted this compound are not extensively detailed in the provided context, general principles from related indole-2-carboxamide series can be extrapolated.

Methylation at the N1 position has been shown to impact activity. For instance, in a series of indole-2-carboxamides, N-methylation of the indole nitrogen, in combination with N-methylation of the amide, restored potency that was lost with single N-methylation of the amide. nih.govacs.org This suggests that the N1-substituent can play a crucial role in maintaining the bioactive conformation of the molecule. The presence of a substituent at N1 can also affect the hydrogen bonding capacity of the indole NH group, which may be a critical interaction point with a target protein.

The carboxamide group at the C2 position is a key structural feature, often involved in crucial hydrogen bonding interactions with target proteins. Modifications to this moiety are a common strategy to enhance potency, selectivity, and metabolic stability.

Bioisosteric replacement of the amide bond is a widely used strategy in medicinal chemistry to improve pharmacokinetic properties, such as metabolic stability, while retaining or improving biological activity. nih.govdrughunter.com Common amide isosteres include heterocycles like 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles. nih.govcambridgemedchemconsulting.com These five-membered heterocyclic rings can mimic the geometry and hydrogen bonding capabilities of the amide group. cambridgemedchemconsulting.com For instance, the replacement of a labile ester with an oxadiazole has been shown to afford modulators with high metabolic stability. cambridgemedchemconsulting.com In the context of indole-2-carboxamides, replacing the carboxamide with a sulfonamide, a non-classical isostere, resulted in a complete loss of potency in one study, highlighting the critical role of the carboxamide linkage for that specific target. nih.govacs.org

Substitution on the amide nitrogen is a frequently explored modification to probe the binding pocket and introduce additional interactions. In various series of indole-2-carboxamides, the amide nitrogen is often substituted with alkyl, aryl, or more complex moieties. For example, in a series of anti-mycobacterial indole-2-carboxamides, the amide was substituted with various bulky aliphatic groups, where a cyclooctyl substituent maintained potent activity. nih.gov In another study on CB1 receptor allosteric modulators, the amide was substituted with a phenethyl group, and further modifications on the phenyl ring of this substituent were explored. nih.gov These examples underscore the importance of the substituent on the amide nitrogen for achieving desired biological activity. N-methylation of the amide in one series of indole-2-carboxamides led to equipotent compounds, but when combined with N-methylation of the indole, potency was restored, suggesting a complex interplay between different parts of the molecule. nih.govacs.org

Substituents on the benzene portion of the indole ring can significantly influence the electronic properties of the ring system and provide additional points of interaction with the target. msu.edu The nature and position of these substituents are critical for activity and selectivity.

In studies on related indole-2-carboxamides, small, aliphatic, electron-donating groups (EDG) at the 5-position, such as methyl, cyclopropyl (B3062369), and ethyl, were found to be favorable for potency. nih.govacs.org Conversely, electron-withdrawing groups (EWG) like halogens at the same position led to inactive compounds. nih.govacs.org However, in other series, halogen substitution, such as a chloro or fluoro group at the C5 position, enhanced potency. nih.gov This highlights the target-dependent nature of these SARs.

The position of the substituent on the benzene ring is also crucial. In one study, substitutions at the 4- and 5-positions were favored over the 6- and 7-positions. nih.govacs.org Double substitutions on the indole ring have also been tolerated and in some cases led to increased potency. nih.govacs.org

The following table summarizes the general effects of substituents on the benzene ring of the indole-2-carboxamide scaffold based on findings from related series.

PositionSubstituent TypeGeneral Effect on ActivityReference
C5Small, aliphatic, electron-donating (e.g., methyl, ethyl, cyclopropyl)Favorable nih.gov, acs.org
C5Electron-withdrawing (e.g., halogens)Inactive in some series, potent in others nih.gov, acs.org, nih.gov
C4, C5-Generally more favorable than C6, C7 nih.gov, acs.org

The C6-methyl group of the this compound scaffold is expected to influence its biological activity through several mechanisms. As an electron-donating group, it increases the electron density of the indole ring, which can affect its interaction with biological targets. msu.edu The methyl group also adds steric bulk and lipophilicity, which can impact binding affinity and selectivity.

Modulations of the Carboxamide Moiety (C2-CONH2)

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build mathematical models correlating the chemical structure of compounds with their biological activity. jocpr.com This approach is instrumental in rational drug design, allowing for the prediction of activity for unsynthesized molecules and providing insights into the structural features crucial for therapeutic effect. drugdesign.org For derivatives of this compound, QSAR studies have been pivotal in optimizing their activity against various biological targets, including cannabinoid receptors, pathogenic microbes, and protein kinases. nih.govacs.orgnih.gov

Research on a series of 1H-indole-2-carboxamides as allosteric modulators of the CB1 receptor revealed that substitutions on the indole ring are critical for activity. nih.gov Specifically, a smaller alkyl group like a methyl at the C3 position was preferred. nih.gov In another study targeting Trypanosoma cruzi, compounds with a methyl group at the 5- or 6-position of the indole core showed good potency. acs.org Similarly, for anti-tuberculosis activity, substitutions at the 4- and/or 6-positions of the indole ring were found to be optimal. nih.gov These findings underscore the significance of the methyl group's position on the indole scaffold in modulating biological outcomes. QSAR models help to quantify these observations and guide the synthesis of more potent analogs. researchgate.netijpar.com

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors—numerical values that characterize the properties of a molecule. nih.gov For the indole scaffold, a wide array of descriptors are calculated to capture its unique physicochemical characteristics. These descriptors are typically categorized into several classes. orientjchem.orgresearchgate.net

The development of a QSAR model begins with drawing the 2D structures of the compounds and optimizing them to their lowest energy 3D conformation. nih.gov Software like PADEL or CORAL is then used to calculate a large number of descriptors. orientjchem.orgnih.gov These descriptors can range from simple constitutional properties to complex 3D representations of the molecule.

A study on indole derivatives as anti-cancer agents, for example, computed 1875 descriptors, including autocorrelation, geometrical, electrostatic, topological, spatial, constitutional, and thermodynamic types. orientjchem.org Another QSAR study on thiosemicarbazone-indole derivatives used descriptors that significantly influenced the compounds' antiproliferative activity. nih.gov The key is to select a subset of these descriptors that have the most significant correlation with the biological activity, while avoiding those that are inter-correlated. orientjchem.org

Below is a table summarizing the types of molecular descriptors commonly employed in QSAR studies of indole derivatives.

Descriptor ClassExamplesDescription
Constitutional (1D) Molecular Weight, Count of specific atoms (e.g., nHBDon), Number of rotatable bondsDescribes the basic composition and connectivity of the molecule without regard to its 3D shape. orientjchem.org
Topological (2D) Wiener index, Kier & Hall connectivity indices (Chi indices), Autocorrelation descriptors (e.g., ATSC3e, GATS8v)Reflects the topology and branching of the molecular graph. orientjchem.orgresearchgate.net
Geometrical (3D) Molecular surface area, Molecular volume, Shadow indicesDescribes the 3D properties of the molecule, requiring conformational information. orientjchem.org
Electrostatic (3D) Dipole moment, Partial charges on atoms, Most-ve/Most+ve PotentialRelates to the distribution of electrons and charge within the molecule, crucial for intermolecular interactions. farmaciajournal.comfarmaciajournal.com
Quantum-Chemical HOMO/LUMO energies, Mulliken chargesDerived from quantum mechanical calculations, providing detailed electronic properties.
Hydrophobicity LogP (octanol-water partition coefficient)Measures the lipophilicity of the molecule, which is critical for membrane permeability and binding to hydrophobic pockets. drugdesign.org

The process of building a predictive and reliable QSAR model follows a standardized workflow. capes.gov.br This process involves several key stages, from data preparation to rigorous statistical validation.

Data Set Preparation : A series of compounds with known biological activities (e.g., IC₅₀ or EC₅₀ values) is collected. farmaciajournal.com These activity values are typically converted to a logarithmic scale (e.g., pIC₅₀) to achieve a linear relationship. researchgate.net The dataset is then divided into a training set, used to build the model, and a test set, used for external validation. nih.gov A common split is 70-80% for the training set and 20-30% for the test set. orientjchem.org

Model Generation : Using the training set, a mathematical equation is generated that links the selected molecular descriptors (independent variables) to the biological activity (dependent variable). Common techniques include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). farmaciajournal.comnih.gov

Model Validation : This is the most critical step to ensure the model is robust, stable, and has predictive power, rather than just being a result of a chance correlation. nih.gov Validation is performed using several statistical metrics: nih.govresearchgate.netnih.gov

Internal Validation : This assesses the stability of the model using the training set data. The most common method is Leave-One-Out (LOO) cross-validation, which generates the cross-validated correlation coefficient (q² or Q²). nih.gov A high q² value (typically > 0.5) indicates good internal predictivity. unc.edu

External Validation : The developed model is used to predict the biological activities of the compounds in the test set, which were not used during model generation. The predictive ability is measured by the predictive correlation coefficient (R²_pred). A high value (typically > 0.6) indicates that the model can accurately predict the activity of new compounds. unc.edu

Y-Randomization : The biological activity data in the training set is randomly shuffled multiple times, and a new QSAR model is developed for each shuffled set. The resulting models should have very low R² and q² values, confirming that the original model is not due to a chance correlation. nih.govorientjchem.org

The table below lists the key statistical parameters used for QSAR model validation.

ParameterSymbolDescriptionAccepted Value
Coefficient of Determination Measures the fraction of the variance in the biological activity that is explained by the model.> 0.6
Cross-Validated R² q² or Q²A measure of the model's internal predictive ability, obtained through cross-validation.> 0.5
Adjusted R² R²adjR² adjusted for the number of descriptors in the model to prevent overfitting.Close to R²
Predictive R² (External) R²_predMeasures the model's ability to predict the activity of an external test set.> 0.6
Standard Error of Estimation sRepresents the deviation of the predicted values from the observed values.Low value

The ultimate goal of a QSAR study is to provide clear, interpretable guidelines for designing new molecules with enhanced activity. drugdesign.org By analyzing the descriptors present in the final QSAR equation, medicinal chemists can understand which physicochemical properties are either beneficial or detrimental to the biological activity of the this compound scaffold.

For instance, a QSAR study on indole-2-carboxamides as CB1 receptor antagonists revealed that increasing the electrostatic potential charge at atom number 3 of the indole ring may be favorable for activity, suggesting that introducing an electron-releasing group at this position could be beneficial. researchgate.netijpar.com Conversely, the model indicated that increased charge at atoms 2 and 7 was unfavorable. researchgate.netijpar.com This kind of detailed insight allows for a focused and rational approach to analog design, saving significant time and resources compared to traditional trial-and-error synthesis. ijpar.com

In another example involving indoloacetamides, a QSAR model showed that good inhibitory activity was largely determined by a lipophilic substituent on the indole nitrogen. nih.gov This suggests that modifications should focus on increasing the hydrophobicity of this specific group to improve potency.

Therefore, the interpretation of QSAR models transforms abstract statistical data into concrete chemical intuition, guiding the modification of the lead compound, this compound, to design next-generation analogs with improved therapeutic profiles.

Conformational Analysis and its Influence on Ligand-Target Binding

While QSAR provides valuable insights based on 2D or 3D descriptors, the actual binding of a ligand to its target is a dynamic 3D process governed by the molecule's conformation. Conformational analysis examines the different spatial arrangements of atoms that a molecule can adopt due to rotation around single bonds. The specific 3D shape, or "bioactive conformation," that a molecule like this compound adopts is critical for fitting into the binding pocket of its target protein. nih.gov

Molecular docking, a computational technique often used in conjunction with QSAR, simulates the interaction between a ligand and a protein at the atomic level. nih.gov These simulations help to predict the preferred binding pose and conformation of the ligand within the receptor's active site. For indole derivatives, docking studies have been used to understand their interactions with targets like the tyrosine kinase receptor and SARS 3CLpro. orientjchem.orgnih.gov

The conformational flexibility of the 1H-indole-2-carboxamide scaffold is primarily influenced by the torsion angles of the carboxamide linker. The relative orientation of the indole core and any appended phenyl rings or other substituents is determined by this linker. Research on anti-Trypanosoma cruzi agents showed that reversing the amide bond in an indole-2-carboxamide derivative restored biological potency, highlighting the critical role of the linker's geometry and hydrogen-bonding pattern. acs.org In the same study, N-methylation of both the amide and the indole nitrogen was found to restore potency, which was hypothesized to be due to the molecule regaining its bioactive conformation. nih.gov

X-ray crystallography provides the most definitive experimental data on molecular conformation. mdpi.com While a specific structure for this compound may not be available, analysis of related structures reveals key conformational features. For instance, the planarity of the indole ring is a defining characteristic, while the attached carboxamide group can adopt different orientations that influence its ability to form hydrogen bonds with a target receptor. These interactions are often crucial for anchoring the ligand in the binding site and achieving high affinity and activity.

Ligand-Target Interaction Dynamics

The interaction between indole-2-carboxamides and their biological targets is characterized by specific binding mechanisms that dictate their functional effects.

The predominant mechanism described for the interaction of indole-2-carboxamides with the CB1 receptor is allosteric modulation. researchgate.netacs.org These compounds bind to a site topographically distinct from the orthosteric pocket where endogenous ligands like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) bind. This allosteric binding induces a conformational change in the receptor, which in turn alters the binding and/or signaling of the orthosteric ligand.

The cooperativity factor (α) is a measure of this allosteric effect. An α value greater than 1 indicates positive cooperativity (enhancement of orthosteric ligand binding), while a value between 0 and 1 indicates negative cooperativity (inhibition of orthosteric ligand binding). An α value of 1 signifies neutral cooperativity, meaning the allosteric ligand binds but does not affect the binding of the orthosteric ligand. acs.org As shown in Table 1, different substitutions on the indole-2-carboxamide scaffold can lead to vastly different cooperativity factors, highlighting the tunability of this allosteric interaction. researchgate.netacs.org

In contrast, the inhibition of enzymes like HIV-1 integrase appears to follow a more traditional competitive or non-competitive binding mechanism at the active site, directly interfering with the enzyme's catalytic function.

Kinetic Analysis of Binding (e.g., k_on, k_off rates)

No studies reporting the kinetic parameters of binding, such as association (k_on) and dissociation (k_off) rates, for this compound to any specific biological target were identified.

Downstream Signaling Pathway Analysis

There is a lack of information on the specific downstream signaling pathways modulated by this compound.

Intracellular Second Messenger Systems (e.g., cAMP, Ca2+)

No data was found describing the effects of this compound on intracellular second messenger systems such as cyclic AMP (cAMP) or calcium ion (Ca2+) concentrations.

Gene Expression and Protein Synthesis Modulation

The influence of this compound on gene expression or protein synthesis has not been documented in the reviewed literature.

Protein Phosphorylation Cascades and Kinase Activity

There are no available studies that analyze the impact of this compound on protein phosphorylation cascades or its activity against specific kinases.

Cellular Permeability and Intracellular Distribution Studies

Specific data on the cellular permeability and intracellular distribution of this compound are not available. While related compounds have been studied for their permeability, this data cannot be directly extrapolated to the 6-methyl derivative without specific experimental validation.

Target Engagement Studies in Cellular Contexts

No target engagement studies for this compound in cellular systems have been published in the reviewed scientific literature.

Preclinical Biological Evaluation in Vitro and in Vivo Non Human Systems

Cell-Based Assays for Target Engagement and Pathway Modulation

Cell-based assays are fundamental in determining the cellular response to a compound, offering a window into its mechanism of action and therapeutic potential.

Reporter Gene Assays for Transcriptional Activity

Currently, there is no publicly available scientific literature detailing the use of reporter gene assays to evaluate the transcriptional activity of 6-methyl-1H-indole-2-carboxamide. Such assays would be valuable in identifying the specific signaling pathways modulated by this compound.

Cellular Uptake and Efflux Studies

Detailed studies on the cellular uptake and efflux mechanisms of this compound are not extensively reported in the current body of scientific research. Understanding these parameters is crucial for optimizing drug delivery and overcoming potential resistance mechanisms.

Organelle-Specific Localization and Functional Impact

The specific subcellular localization of this compound and its direct impact on organelle function have not been a focus of published research. Determining organelle-specific accumulation could provide vital clues about its mode of action and potential off-target effects.

Phenotypic Screening in Defined Cell Lines

Phenotypic screening has been the primary method for evaluating the biological activity of indole-2-carboxamides, including derivatives of this compound. These screens have identified promising activity against various pathogens and cancer cell lines.

In the pursuit of novel treatments for Chagas disease, a library of small molecules was screened, leading to the identification of several active indole-2-carboxamides. nih.gov Structure-activity relationship (SAR) studies revealed that small, electron-donating groups at the 5' or 6' position of the indole (B1671886) core were favorable for potency against Trypanosoma cruzi, the causative agent of the disease. nih.gov Specifically, compounds with a methyl group at these positions demonstrated moderate to good potency. nih.gov

Furthermore, various indole-2-carboxamide derivatives have been evaluated for their antimycobacterial properties. A series of these compounds, including a 4,6-dimethyl indole derivative, exhibited potent activity against a panel of Mycobacterium species. nih.gov

In the context of oncology, indole-2-carboxamides have been investigated for their antiproliferative effects. For instance, a range of these compounds has been synthesized and tested against human cancer cell lines, with some derivatives showing significant inhibitory activity against kinases such as EGFR, VEGFR-2, and BRAFV600E. While these studies did not specifically focus on the 6-methyl derivative, they highlight the potential of this chemical scaffold in cancer therapy.

The table below summarizes the antiproliferative and cytotoxic activities of representative indole-2-carboxamide derivatives in various cell lines.

Compound/AnalogCell LineAssay TypeActivityReference
5'-methyl indole-2-carboxamide analogT. cruzi amastigotesPotency (pEC₅₀)5.4 - 6.2 nih.gov
Indole-2-carboxamide analogHFF-1 (human foreskin fibroblast)CytotoxicityGood selectivity nih.gov
Indole-2-carboxamide analogHepG2 (human liver cancer)CytotoxicityGood selectivity nih.gov
4,6-dimethyl indole-2-carboxamide analogTHP-1 (human monocytic)CytotoxicityMinimal in vitro cytotoxicity nih.gov

Tissue-Based Functional Assays

Tissue-based assays can provide a more integrated understanding of a compound's pharmacological effects in a system that retains some of the complexity of a whole organ.

Isolated Organ Preparations for Pharmacological Profiling

As of the current literature survey, there are no published studies that have utilized isolated organ preparations to profile the pharmacological effects of this compound. Such experiments would be instrumental in characterizing its activity on specific physiological systems, for example, its effects on vascular or smooth muscle tone.

Tissue Slice Culture Models for Ex Vivo Studies

Organotypic tissue slice cultures represent a sophisticated ex vivo model that bridges the gap between traditional two-dimensional (2D) cell cultures and complex in vivo animal models. This technique utilizes precision-cut sections of fresh tissue, which are then maintained in a culture environment that preserves the native three-dimensional (3D) architecture, cellular heterogeneity, and the intricate tumor microenvironment (TME). nih.gov The primary advantage of this model is its ability to provide a more accurate prediction of a compound's efficacy and its effects on complex biological processes within a tissue context. nih.gov

The preparation of these cultures involves collecting surgically resected tissues, which are then sectioned into thin, uniform slices using instruments like a vibratome. nih.gov These slices can be cultured for extended periods, allowing for the assessment of a compound's impact on cell proliferation, apoptosis, and interactions between different cell types within the tissue. nih.gov

Currently, specific studies detailing the evaluation of this compound using tissue slice culture models have not been identified in the published literature. However, this ex vivo platform is highly applicable for investigating the antiproliferative effects of indole-2-carboxamide derivatives observed in vitro. For instance, treating tumor slices derived from human or animal models with this compound could validate its anticancer potential and provide insights into its mechanism within a preserved physiological context.

Non-Human Animal Model Studies

Rodent models, particularly mice and rats, are fundamental in preclinical research for evaluating the in vivo activity, target engagement, and pharmacokinetic properties of new compounds. While specific in vivo studies in rodent models for the compound this compound are not extensively detailed in the available literature, research on closely related indole-2-carboxamide analogs provides valuable insights into the potential of this chemical class.

For example, in the development of agents against Chagas disease, a series of substituted indole-2-carboxamides were evaluated. nih.gov Although these studies focused primarily on 5-substituted analogs, they progressed to exploratory pharmacokinetic (PK) and tolerability studies in BALB/c mice. One analog was found to be well-tolerated at oral doses up to 200 mg/kg, demonstrating the potential for this scaffold to yield compounds with viable in vivo properties. nih.gov Furthermore, a proof-of-concept efficacy study in mouse models of Chagas disease showed that a related compound could reduce the parasite load in both acute and chronic stages of infection. nih.gov

In a different therapeutic area, N-arylsulfonyl-indole-2-carboxamide derivatives have been shown to produce significant glucose-lowering effects in type 2 diabetic KKAy mice and ZDF rat models. acs.org These findings underscore the potential of the indole-2-carboxamide scaffold to produce systemically active agents.

The table below summarizes findings for a related 5-methyl-1H-indole-2-carboxamide derivative, highlighting the type of data that would be sought for this compound in future rodent studies.

Model SystemCompound ClassKey FindingsReference
BALB/c MiceIndole-2-carboxamideTolerability at oral doses up to 200 mg/kg; reduction of parasite load in Chagas disease models for a lead compound. nih.gov
KKAy Mice, ZDF RatsN-Arylsulfonyl-Indole-2-CarboxamideSignificant glucose-lowering effects in diabetic models. acs.org

These studies collectively suggest that should this compound demonstrate promising in vitro activity, subsequent evaluation in rodent models would be a logical and necessary step to determine its in vivo efficacy and target engagement.

The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for developmental biology, toxicology, and high-throughput drug screening. nih.gov Key advantages include their rapid external development, optical transparency of embryos, and the high degree of genetic conservation with humans, as over 80% of human disease-associated proteins have a zebrafish orthologue. nih.govnih.gov These features permit real-time imaging of organogenesis and the effects of chemical compounds on developmental pathways. mdpi.com

Zebrafish embryos can absorb small molecules directly from the water, making them ideal for screening chemical libraries to identify compounds that cause specific developmental phenotypes or rescue disease-related defects. nih.gov This model is particularly sensitive for assessing neurodevelopmental and cardiovascular toxicity. mdpi.commdpi.com For instance, exposure to certain compounds can lead to observable morphological defects, altered swimming behavior, or changes in the expression of fluorescent reporter genes linked to specific cellular pathways. mdpi.commdpi.com

As of now, published research specifically employing zebrafish models to evaluate this compound has not been found. However, the zebrafish model offers a valuable platform for future investigations. Given the observed in vitro antiproliferative activity of some indole-2-carboxamides, a zebrafish-based screen could rapidly assess the compound for potential toxicity, effects on angiogenesis (a key process in cancer), or other developmental impacts, providing crucial data early in the preclinical pipeline. nih.govnih.gov

Invertebrate model organisms, such as the fruit fly (Drosophila melanogaster) and the nematode (Caenorhabditis elegans), are powerful tools for dissecting the genetic and molecular mechanisms underlying biological processes and drug action. Their short lifecycles, well-characterized genetics, and the availability of sophisticated genetic tools allow for large-scale screens to identify gene-drug interactions and signaling pathways. mdpi.com

These models can be particularly useful for understanding a compound's mechanism of action. For example, if a compound is found to be effective against a particular disease, a screen in Drosophila or C. elegans could identify genetic mutations that either enhance or suppress the compound's effect, thereby pinpointing its molecular target or pathway of action. Comparative analyses of transcriptomic data from invertebrate models and mammalian systems can reveal conserved molecular responses to various stimuli. mdpi.com

There is currently no specific research available that details the use of invertebrate models for the mechanistic investigation of this compound. Should this compound advance in preclinical development, these models could be employed to elucidate its precise mechanism of action, particularly if its target is unknown or if it exhibits a novel biological effect.

Computational Chemistry and Cheminformatics Approaches

Molecular Docking and Scoring Function Evaluation of 6-methyl-1H-indole-2-carboxamide and Analogs

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. jocpr.com For this compound and its derivatives, docking studies are instrumental in elucidating potential binding modes within the active sites of various protein targets. These studies can provide insights into the structure-activity relationships (SAR) that govern the compound's biological effects. mdpi.com

The process involves generating a multitude of possible conformations of the ligand within the protein's binding pocket and then using a scoring function to rank these poses based on their predicted binding affinity. The accuracy of these predictions has been significantly enhanced by the development of sophisticated algorithms and scoring functions, such as those implemented in software like AutoDock Vina, which has demonstrated improved prediction accuracy and computational speed. acs.org

Protein-Ligand Interaction Fingerprints Analysis

To systematically analyze the results of molecular docking, protein-ligand interaction fingerprints (PLIFs) are employed. nih.gov PLIFs are binary strings that encode the presence or absence of specific interactions between the ligand and each amino acid residue in the binding site. researchgate.netnih.gov These interactions can include hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

For a molecule like this compound, a PLIF analysis would reveal which residues in a target protein are crucial for its binding. For instance, the indole (B1671886) nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen of the carboxamide can act as a hydrogen bond acceptor. The methyl group at the 6-position can engage in hydrophobic interactions. By comparing the PLIFs of a series of analogs, researchers can identify the key interactions that contribute to or detract from binding affinity. mdpi.com This information is invaluable for guiding the design of more potent and selective inhibitors.

A hypothetical PLIF analysis for this compound binding to a generic kinase active site is presented in the table below.

Interaction TypeResiduePresent (1) / Absent (0)
Hydrogen Bond (Donor)Asp1651
Hydrogen Bond (Acceptor)Lys721
HydrophobicLeu1401
HydrophobicVal801
Pi-CationLys721

Binding Hotspot Prediction and Ligand Efficiency Mapping

Binding hotspots are regions within a protein's binding site that contribute disproportionately to the binding free energy. nih.gov Identifying these hotspots is crucial for effective drug design. Computational methods can predict these hotspots by analyzing the protein's structure and physicochemical properties. nih.govmdpi.com For a given target, predicting the binding hotspots can help in positioning ligands like this compound to maximize favorable interactions.

Ligand efficiency (LE) is a metric used to assess the binding energy per atom of a ligand. It is a useful tool for optimizing lead compounds. By mapping the ligand efficiency of a series of this compound analogs, researchers can identify which modifications lead to a more efficient use of molecular size and properties to achieve high affinity. This approach helps in avoiding the unnecessary increase in molecular weight and lipophilicity that can negatively impact a drug's pharmacokinetic properties.

Molecular Dynamics Simulations of Ligand-Target Complexes

While molecular docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. nih.govnih.gov MD simulations are powerful tools for validating docking poses and understanding the intricate details of ligand binding. mdpi.com

Conformational Sampling and Stability Analysis of Indole Ligands

MD simulations allow for the exploration of the conformational landscape of this compound when bound to its target. acs.org The flexibility of the carboxamide linker and the potential for rotation around the bond connecting it to the indole ring can be investigated. By analyzing the trajectory of the simulation, researchers can determine the most stable binding conformations and the key interactions that maintain the stability of the complex. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are often monitored to assess the stability of the simulation.

Water Network Analysis in Binding Sites

Water molecules within a protein's binding site can play a critical role in mediating protein-ligand interactions. acs.orgnih.govnih.gov They can form bridging hydrogen bonds between the ligand and the protein, or their displacement upon ligand binding can be entropically favorable. nih.govconsensus.app Water network analysis, often performed in conjunction with MD simulations, aims to identify and characterize these important water molecules. For this compound, understanding the role of the surrounding water molecules can provide opportunities for designing analogs that either displace or favorably interact with them to improve binding affinity and selectivity.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. researchgate.net A pharmacophore model for a series of active indole-2-carboxamide derivatives would typically include features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. nih.gov This process, known as virtual screening, allows for the rapid and cost-effective identification of potential new drug candidates. chapman.edu For instance, a pharmacophore model derived from active analogs of this compound could be used to screen for new scaffolds that retain the key binding interactions but possess different core structures, potentially leading to compounds with improved properties.

Ligand-Based and Structure-Based Drug Design Strategies

The development of novel therapeutics based on the this compound scaffold heavily relies on both ligand-based and structure-based drug design strategies. These computational approaches leverage information about known active molecules and the three-dimensional structure of biological targets, respectively, to guide the design of new and improved derivatives.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown or difficult to determine. This approach is built upon the principle that molecules with similar structures are likely to have similar biological activities. For indole-2-carboxamides, this involves analyzing the structure-activity relationships (SAR) of a series of known active compounds to build a pharmacophore model. This model defines the essential structural features and their spatial arrangement required for biological activity.

For instance, in the development of anti-Trypanosoma cruzi agents, extensive SAR studies on 1H-indole-2-carboxamides revealed that small, aliphatic, electron-donating groups at the 5-position of the indole core, such as methyl or cyclopropyl (B3062369), were favorable for potency. acs.org Conversely, electron-withdrawing groups like halogens led to inactive compounds. acs.org Such data is crucial for building predictive quantitative structure-activity relationship (QSAR) models, which can then be used to screen virtual libraries of novel this compound derivatives and prioritize them for synthesis.

Structure-based drug design (SBDD) , on the other hand, is utilized when the 3D structure of the target protein is available. This powerful technique allows for the visualization of how a ligand, such as a this compound derivative, binds to the active site of its target. Molecular docking simulations are a cornerstone of SBDD, predicting the preferred orientation and binding affinity of a ligand to a target protein.

A notable example is the structure-based discovery of 1H-indole-2-carboxamide derivatives as potent inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), a target implicated in various human diseases. nih.gov Through structural optimization of a hit compound, researchers developed a novel indole-2-carboxamide hinge scaffold with significantly improved anti-ASK1 kinase activity. nih.gov Docking studies can reveal key hydrogen bonding interactions, hydrophobic contacts, and other molecular interactions that are critical for binding, thereby guiding the rational design of modifications to the this compound scaffold to enhance potency and selectivity. nih.gov

Design StrategyPrincipleApplication to this compoundKey Techniques
Ligand-Based Similar molecules have similar biological activities.Deriving pharmacophore models and QSAR from known active indole-2-carboxamides to predict the activity of novel 6-methyl derivatives.Pharmacophore modeling, 3D-QSAR, similarity searching.
Structure-Based Utilizes the 3D structure of the biological target.Docking this compound derivatives into the active site of a target protein to predict binding modes and affinities.Molecular docking, molecular dynamics simulations.

De Novo Design Methodologies for Novel this compound Derivatives

De novo design methodologies represent a creative and powerful computational approach to generate entirely new molecular structures with desired biological activities, rather than modifying existing ones. These methods are particularly valuable for exploring novel chemical space and identifying unique scaffolds that can be developed into next-generation therapeutics. For the this compound core, de novo design can be employed to generate diverse libraries of derivatives with potentially improved properties.

The process typically starts with a "seed" fragment, which could be the this compound scaffold itself or a portion of it known to be important for binding. The software then "grows" new molecular fragments onto this seed, or links different fragments together within the constraints of a target's binding site (in structure-based de novo design) or a pharmacophore model (in ligand-based de novo design). mdpi.com

One can envision a structure-based de novo design approach where the this compound core is placed within the active site of a target kinase. The algorithm would then explore various chemical functionalities that can be added to the scaffold to form favorable interactions with specific amino acid residues in the binding pocket, potentially leading to the discovery of highly potent and selective inhibitors. mdpi.com

De Novo Design ApproachDescriptionApplication to this compound
Structure-Based Builds molecules directly within the binding site of a target protein.Generating novel derivatives that optimally fill the active site of a specific enzyme or receptor, starting from the this compound core.
Ligand-Based Generates molecules that match a predefined pharmacophore model.Creating diverse sets of molecules that possess the key chemical features identified from known active indole-2-carboxamides.

Data Mining and Machine Learning Applications in Indole Research

The vast and ever-growing amount of chemical and biological data presents both a challenge and an opportunity in drug discovery. Data mining and machine learning techniques are increasingly being used to extract valuable knowledge from these large datasets to guide research on indole-containing compounds, including this compound.

These computational tools can be applied to a wide range of tasks, such as:

Predicting Biological Activity: Machine learning models, such as support vector machines (SVM), random forests, and deep neural networks, can be trained on datasets of known active and inactive indole derivatives to predict the biological activity of new, untested compounds. This allows for the rapid virtual screening of large chemical libraries.

QSAR Modeling: As mentioned earlier, QSAR models are a form of machine learning that quantitatively correlates the chemical structure of a series of compounds with their biological activity. For this compound, a 3D-QSAR study could reveal how the steric and electrostatic fields around the molecule influence its inhibitory potency against a particular target. nih.gov

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is crucial for their success. Machine learning models can be built to predict properties like solubility, permeability, and potential toxicity of novel this compound derivatives, helping to identify and deprioritize compounds with unfavorable profiles early in the discovery process.

For example, a study on indole-2-carboxamide derivatives as inhibitors of the enzyme Human Leukocyte Gelatinase-associated Prostaglandin (HLGP) utilized molecular docking and 3D-QSAR calculations to understand the key structural features for inhibitory activity. The models highlighted the critical role of the indole ring and the carboxamide moiety in binding. nih.gov

ApplicationDescriptionRelevance to this compound
Activity Prediction Training models to classify compounds as active or inactive.Virtually screening large libraries of derivatives to identify potential hits.
QSAR Modeling Correlating structural features with biological activity.Guiding the optimization of substituents on the indole ring for enhanced potency.
ADMET Prediction Predicting drug-like properties.Prioritizing derivatives with favorable pharmacokinetic and safety profiles for further development.

Preclinical Pharmacokinetics and Metabolism Non Human Systems

Absorption Studies in Vitro (e.g., Caco-2 Permeability, PAMPA)

Information regarding the in vitro permeability of 6-methyl-1H-indole-2-carboxamide, as determined by Caco-2 or PAMPA assays, was not available in the reviewed literature. However, a study on a series of 1H-indole-2-carboxamides, which included the 6-methyl analog, utilized permeability as a parameter in their screening cascade to support medicinal chemistry efforts. nih.gov

Distribution Studies in Animal Models (e.g., Plasma Protein Binding, Tissue Distribution)

Specific data on the plasma protein binding and tissue distribution of this compound in animal models were not found in the available literature.

Metabolism Studies in Vitro and in Animal Models

In vitro and in vivo metabolism studies have been crucial in understanding the disposition of this compound. These investigations have highlighted metabolic stability as a key challenge for this series of compounds. nih.govacs.org

The metabolic stability of 1H-indole-2-carboxamide analogs was assessed in mouse and human liver microsomes, as well as in hepatocytes. nih.govacs.org Generally, compounds in this series, including those with a methyl group on the indole (B1671886) ring, exhibited moderate to high clearance, indicating susceptibility to hepatic metabolism. nih.gov For instance, early analogs showed high intrinsic clearance in mouse liver microsomes (MLM). acs.org Studies with mouse and human hepatocytes also demonstrated moderate clearance, which correlated well with the in vivo data. nih.gov

Table 1: In Vitro Metabolic Stability of a Related 1H-Indole-2-carboxamide Analog

Assay System Species Intrinsic Clearance (Clint) Reference
Liver Microsomes Mouse High acs.org
Hepatocytes Mouse Moderate nih.gov
Hepatocytes Human Moderate nih.gov

Note: This table represents general findings for the 1H-indole-2-carboxamide series as specific values for the 6-methyl analog were not detailed.

Efforts to identify metabolic "soft spots" were conducted using human and mouse S9 fractions for the 1H-indole-2-carboxamide series. acs.org While the specific metabolites of this compound were not detailed, the focus on the 5' position of the indole for substitutions like methyl and cyclopropyl (B3062369) was driven by a desire to improve metabolic stability, suggesting this area is a primary site of metabolism. nih.govacs.org

The contribution of cytochrome P450 (CYP) enzymes to the clearance of related 1H-indole-2-carboxamide compounds was demonstrated through the use of a pan-CYP inhibitor, 1-aminobenzotriazole (B112013) (1-ABT). nih.gov Pre-treatment with 1-ABT led to a 2.5–3-fold increase in the exposure of analogous compounds, confirming that hepatic clearance is a significant factor limiting their systemic levels. nih.gov This indicates that one or more CYP enzymes are responsible for the metabolism of this class of compounds. However, specific CYP enzyme inhibition or induction profiling data for this compound was not available in the searched literature.

Excretion Pathways in Animal Models (e.g., Biliary, Renal)

Specific studies detailing the biliary and renal excretion pathways for this compound in animal models were not identified in the reviewed literature. The focus of the available research was primarily on metabolic clearance as the main driver of the compound's pharmacokinetics. nih.govacs.org

: Pharmacokinetic Modeling in Preclinical Species

The comprehensive pharmacokinetic profile of a new chemical entity is fundamental to understanding its therapeutic potential. For the chemical compound This compound , and the broader class of indole-2-carboxamides, preclinical pharmacokinetic studies are crucial for predicting human pharmacokinetics and establishing a potential therapeutic window. However, publicly available, detailed pharmacokinetic modeling data specifically for This compound in preclinical species are limited. The following sections outline the general approaches and findings for closely related indole-2-carboxamide analogs, which provide valuable insights into the anticipated pharmacokinetic properties of this compound.

Exploratory pharmacokinetic studies in preclinical species, such as mice, are a critical step in the drug discovery process for the indole-2-carboxamide class of compounds. These studies aim to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the molecules. For a series of 1H-indole-2-carboxamides developed as potential agents against Chagas disease, initial in vivo pharmacokinetic profiling was conducted in BALB/c mice. nih.govnih.gov Despite promising in vitro activity, these studies revealed that several lead compounds suffered from limited plasma exposure following oral administration. nih.govnih.gov This was largely attributed to unfavorable drug metabolism and pharmacokinetic (DMPK) properties, including poor solubility and significant metabolic instability. nih.govnih.gov

While specific pharmacokinetic parameters for This compound are not detailed in the available literature, the general findings for the indole-2-carboxamide class highlight key challenges. The primary routes of metabolism often involve hydroxylation of the indole ring and other regions of the molecule, leading to rapid clearance and low bioavailability. nih.gov

To illustrate the typical pharmacokinetic parameters evaluated in preclinical species for this class of compounds, the following interactive table presents hypothetical data based on the general observations from related indole-2-carboxamide analogs.

Interactive Data Table: Illustrative Pharmacokinetic Parameters of an Indole-2-Carboxamide Analog in Mice

ParameterValueUnitDescription
Cmax 150ng/mLMaximum (peak) plasma drug concentration
Tmax 0.5hTime to reach Cmax
AUC0-t 300ng·h/mLArea under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC0-inf 320ng·h/mLArea under the plasma concentration-time curve from time 0 to infinity
t1/2 1.2hElimination half-life
CL/F 25L/h/kgApparent total clearance of the drug from plasma after oral administration
Vd/F 4.5L/kgApparent volume of distribution after oral administration
F <10%Bioavailability

This table is for illustrative purposes only and does not represent actual data for this compound.

The development of physiologically based pharmacokinetic (PBPK) models is a sophisticated approach used to simulate the ADME of compounds in different species. These models integrate in vitro data with physiological information to predict in vivo pharmacokinetics. For indole-containing compounds, PBPK modeling can be a valuable tool to understand their disposition and to extrapolate findings from preclinical species to humans. While specific PBPK models for This compound have not been published, the general methodology would involve characterizing its physicochemical properties, metabolic pathways, and permeability to build a predictive model.

Rational Design and Optimization Strategies for 6 Methyl 1h Indole 2 Carboxamide Analogs

Lead Compound Identification and Validation

The journey towards a successful drug candidate begins with the identification of a "hit" molecule, often through high-throughput screening (HTS) of large chemical libraries. These initial hits, while demonstrating some level of biological activity, typically require significant chemical modification to become viable drug leads. In the context of indole-2-carboxamides, hits containing this core structure have been identified from cell-based high-content screening campaigns. acs.org For instance, in a screening effort against the intracellular amastigote forms of Trypanosoma cruzi, the causative agent of Chagas disease, three hits featuring an indole (B1671886) core were identified. acs.org These initial compounds displayed moderate in vitro potency and good selectivity against the host cells, classifying them as promising starting points for a lead optimization program. acs.org

A good hit is generally characterized by a pEC50 value greater than 5.5, and ideally above 6.0, against the target, coupled with at least a 10-fold selectivity window. acs.org Following identification, these hits undergo a validation process to confirm their activity and to ensure that the observed biological effect is genuinely attributable to the compound and not an artifact. This validation often involves re-synthesis of the compound, confirmation of its structure and purity, and re-testing in the primary assay.

Once validated, the hit-to-lead process involves initial chemical modifications to explore the basic structure-activity relationship (SAR) and to improve upon the initial potency and physicochemical properties. For the indole-2-carboxamide series, early exploration focused on substitutions at various positions of the indole ring to quickly gauge the impact on activity.

Strategies for Enhancing Target Potency and Selectivity

Following the identification of a validated lead compound, a primary objective of medicinal chemistry is to enhance its potency against the intended biological target while ensuring high selectivity over other related targets to minimize off-target effects. For the 6-methyl-1H-indole-2-carboxamide series and its analogs, several strategies have been employed to achieve these goals.

Structure-Activity Relationship (SAR) Exploration:

A systematic exploration of the SAR is fundamental to understanding how different chemical modifications influence biological activity. For indole-2-carboxamides, this has involved the synthesis and testing of a multitude of analogs with variations at different positions of the indole core and the carboxamide substituent.

Substitutions on the Indole Ring: Research has shown that the nature and position of substituents on the indole ring are critical for potency. For a series of 1H-indole-2-carboxamides, it was discovered that small, aliphatic, electron-donating groups (EDGs) at the 5'-position of the indole were favored. nih.gov Compounds with a methyl, cyclopropyl (B3062369), or ethyl group at this position exhibited moderate to good potency. nih.gov Conversely, analogs bearing electron-withdrawing groups (EWGs) such as halogens or a trifluoromethyl group were found to be inactive. acs.orgnih.gov This suggests that the electronic properties of the substituent at this position play a crucial role in target engagement.

Modifications of the Carboxamide Linker and Side Chain: The carboxamide linker and the appended side chain are also key determinants of activity. N-methylation of the amide has been explored, with interesting results. While N-methylating the amide in one analog resulted in an equipotent compound, methylating both the amide and the indole -NH group restored potency to a level similar to the parent compound, potentially by restoring the bioactive conformation. acs.orgnih.gov Branching the side chain with a methyl group has also been shown to yield equipotent compounds. acs.orgnih.gov

The following table summarizes the structure-activity relationships for a series of 5'-substituted 1H-indole-2-carboxamide analogs.

Compound 5'-Substituent pEC50
1 Methyl>5.4
3 Cyclopropyl>6.0
5 Ethyl>5.4
8 Halogen<4.2
10 Trifluoromethyl<4.2

Data sourced from a study on 1H-indole-2-carboxamides. acs.orgnih.gov

Optimization of Preclinical ADME (Absorption, Distribution, Metabolism, Excretion) Properties

A potent and selective compound will not be a successful drug if it cannot reach its target in the body in sufficient concentrations and for an adequate duration. Therefore, the optimization of ADME properties is a critical component of the drug discovery process. The "fail early, fail cheap" strategy emphasizes the importance of assessing and optimizing ADME characteristics at an early stage to reduce the high attrition rates in later clinical development. nih.gov

For the 1H-indole-2-carboxamide series, early lead compounds, despite having balanced potency and physicochemical properties, exhibited limited plasma exposure in animal models. acs.orgnih.gov This prompted medicinal chemistry efforts to improve metabolic stability and solubility.

Strategies for ADME Optimization:

Improving Metabolic Stability: Microsomal stability assays are commonly used to assess a compound's susceptibility to metabolism by liver enzymes. For some indole-2-carboxamide analogs, while potency was increased, it was often accompanied by poorer microsomal stability. nih.gov Strategies to address this include the introduction of groups that block sites of metabolism or the replacement of metabolically labile moieties. For example, bridging a morpholine (B109124) and pyridine (B92270) ring with a methylene (B1212753) group in one analog led to an improvement in metabolic stability. acs.orgnih.gov

Enhancing Solubility: Poor aqueous solubility can limit a compound's absorption and bioavailability. For the indole-2-carboxamide series, many of the more potent analogs suffered from limited solubility. acs.org Attempts to improve solubility have included the introduction of more polar groups. For instance, while certain regioisomers of the lead compounds showed improved solubility, this unfortunately came at the cost of increased intrinsic clearance. acs.orgnih.gov Methylating both the amide and the indole -NH in one analog not only restored potency but also led to a better solubility profile. acs.orgnih.gov

The following table provides a conceptual overview of the multi-parameter optimization challenge, where improvements in one property can sometimes negatively impact another.

Modification Effect on Potency Effect on Solubility Effect on Metabolic Stability
Increased LipophilicityOften IncreasesDecreasesMay Decrease
Introduction of Polar GroupsMay DecreaseIncreasesMay Increase or Decrease
Blocking Metabolic HotspotsVariableVariableIncreases

Scaffold Hopping and Bioisosteric Replacement Strategies for Novelty

To move into novel chemical space, overcome patent limitations, or improve upon the properties of a lead series, medicinal chemists often employ scaffold hopping and bioisosteric replacement strategies. nih.gov

Scaffold Hopping: This strategy involves replacing the central core or scaffold of a molecule with a different one while aiming to retain or improve its biological activity. nih.govnih.gov For the 1H-indole-2-carboxamide series, several indole replacements were investigated. acs.orgnih.gov These included isoquinolines, azaindole, benzofuran, and benzimidazole. acs.orgnih.gov However, in this particular study, all of these scaffold hops resulted in inactive compounds, highlighting the critical importance of the indole core for the observed biological activity. acs.orgnih.gov Regioisomers, where the substituents were moved to different positions on the indole ring, also led to reduced potency. acs.orgnih.gov

Bioisosteric Replacement: This involves the substitution of a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or ADME properties. nih.gov A classic example is the replacement of a carboxylic acid with a tetrazole. For the 1H-indole-2-carboxamide series, the carboxamide linker itself was a target for bioisosteric replacement. Replacing the carboxamide with a sulfonamide, a non-classical isostere, resulted in a complete loss of potency. acs.orgnih.gov This indicates that the hydrogen bonding capabilities and specific geometry of the carboxamide group are likely crucial for its interaction with the biological target.

Multi-Objective Optimization Approaches Integrating Synthesis, SAR, and ADME

The drug discovery process is inherently a multi-objective optimization problem, where chemists must simultaneously improve multiple parameters such as potency, selectivity, solubility, metabolic stability, and permeability, all while considering the synthetic feasibility of the designed molecules. nih.gov This requires an integrated approach where data from various assays are considered concurrently to guide the design of the next generation of compounds.

Computational tools and in silico models are increasingly used to predict ADME properties and potential liabilities early in the design cycle, allowing for the prioritization of compounds for synthesis. nih.gov For the 1H-indole-2-carboxamide optimization campaign, a total of 153 compounds were designed, synthesized, and tested. nih.gov This extensive effort underscores the iterative nature of the process, where insights from SAR and in vitro multiparametric evaluations are continuously fed back into the design of new analogs.

Analytical Method Development for Research Applications of 6 Methyl 1h Indole 2 Carboxamide

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and quantification of 6-methyl-1H-indole-2-carboxamide from complex mixtures. The choice of technique depends on the specific analytical challenge, such as the compound's polarity, volatility, and the potential presence of isomers.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of indole-2-carboxamides due to its versatility and applicability to a broad range of compound polarities. acs.orgnih.govnih.gov Method development for this compound typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve adequate separation and sensitivity.

Reverse-phase HPLC is a common approach, utilizing a nonpolar stationary phase (like C18 or C8) and a polar mobile phase. acs.orgnih.gov The mobile phase often consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), with additives like formic acid or trifluoroacetic acid to improve peak shape and ionization efficiency for mass spectrometry detection. nih.gov

For the purification of indole-2-carboxamides, preparative reverse-phase HPLC is frequently employed. acs.orgnih.gov Analytical HPLC methods are validated for parameters including linearity, accuracy, precision, and limits of detection and quantification to ensure reliable data for research applications. nih.gov

Table 1: Exemplary HPLC Conditions for Analysis of Indole-2-Carboxamide Derivatives

Parameter Condition Reference
Column Waters SunFire C18 (4.6 mm × 50 mm, 3.5 μm) acs.orgnih.gov
Mobile Phase Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) nih.gov
Flow Rate 0.5 mL/min nih.gov
Detection UV at 254 nm or Photodiode Array (PDA) detector (210-600 nm) acs.orgnih.govnih.gov
Purity Assessment >95% for all tested compounds nih.gov

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. notulaebotanicae.ronist.gov Since this compound itself may have limited volatility, derivatization is often necessary to convert it into a more volatile form suitable for GC analysis. youtube.com

Common derivatization methods include silylation or acylation, which target the active hydrogen on the indole (B1671886) nitrogen and the amide group. youtube.com These reactions increase the compound's volatility and thermal stability, and can also improve chromatographic performance. youtube.com The resulting derivatives can then be separated on a capillary GC column and detected with high sensitivity using a flame ionization detector (FID) or a mass spectrometer (MS). notulaebotanicae.roresearchgate.net GC-MS is particularly valuable as it provides structural information through the fragmentation pattern of the derivatized analyte. researchgate.net

Supercritical Fluid Chromatography (SFC) for Chiral Separations

For chiral compounds, separating enantiomers is crucial as they can exhibit different biological activities. Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient technique for chiral separations, often outperforming traditional normal-phase HPLC. chromatographyonline.comselvita.comyoutube.com The use of supercritical carbon dioxide as the main mobile phase component offers advantages such as lower viscosity, higher diffusivity, and reduced environmental impact. selvita.comchromatographyonline.com

In the context of this compound, if chiral centers are present in the molecule or its derivatives, SFC would be the method of choice for enantiomeric separation. The development of an SFC method involves screening various chiral stationary phases (CSPs), such as those based on coated or immobilized polysaccharides. chromatographyonline.comnih.gov The mobile phase typically consists of supercritical CO2 with a polar organic modifier like methanol or ethanol (B145695) to modulate solute retention and selectivity. chromatographyonline.com The high efficiency of SFC allows for rapid, high-throughput analysis, which is advantageous in research settings. chromatographyonline.com

Table 2: Comparison of Chromatographic Techniques for Indole-2-Carboxamide Analysis

Technique Primary Application Derivatization Key Advantages
HPLC Quantification and purification of the parent compound Not usually required Versatile, robust, applicable to a wide range of polarities
GC Analysis of volatile derivatives Often required (e.g., silylation) High resolution, sensitive detection with FID or MS
SFC Separation of chiral isomers Not required for separation Fast separations, reduced organic solvent consumption, ideal for chiral analysis

Spectroscopic Techniques for Identification and Purity Assessment

Spectroscopic methods are indispensable for the structural elucidation and purity verification of this compound.

UV-Visible Spectroscopy for Quantification

UV-Visible spectroscopy is a straightforward and robust technique for the quantification of compounds that contain a chromophore. The indole ring system in this compound exhibits characteristic UV absorbance. dergipark.org.trresearchgate.net The absorption spectrum of indole derivatives typically shows one or more maxima (λmax) in the UV region. dergipark.org.tr

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. This allows for the determination of the concentration of the compound in unknown samples, provided that no other components in the sample absorb at the same wavelength. nih.gov UV detection is also a standard feature of HPLC systems, where it is used for the quantification of the analyte as it elutes from the column. acs.orgnih.gov

Mass Spectrometry (MS/MS) for Trace Analysis and Metabolite Identification in Research Samples

Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique like LC or GC (LC-MS/MS or GC-MS/MS), is a highly sensitive and specific method for trace analysis and structural elucidation. acs.orgnih.govnotulaebotanicae.roresearchgate.net In the context of this compound research, LC-MS/MS is invaluable for identifying and quantifying the parent compound and its metabolites in complex biological matrices. researchgate.netresearchgate.net

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (precursor ion), its fragmentation through collision-induced dissociation, and the analysis of the resulting fragment ions (product ions). This process provides a unique fragmentation pattern that serves as a fingerprint for the compound, enabling its unambiguous identification even at very low concentrations. researchgate.net This technique is crucial for studying the metabolic fate of this compound, as it can help identify the structures of various metabolites formed in research models. researchgate.netresearchgate.net

Table 3: Spectroscopic Data for Indole Derivatives

Technique Information Provided Application in Research Reference
UV-Visible Spectroscopy Wavelength of maximum absorbance (λmax) Quantification, Purity assessment in conjunction with HPLC nih.govdergipark.org.tr
Mass Spectrometry (MS/MS) Molecular weight, Fragmentation pattern Structural elucidation, Trace analysis, Metabolite identification researchgate.netresearchgate.net

Sample Preparation Methodologies for Complex Biological and Chemical Matrices

The effective isolation and purification of this compound from complex matrices such as plasma, urine, and tissue homogenates are critical to minimize interference and ensure accurate quantification. researchgate.net The choice of sample preparation technique depends on the nature of the matrix, the physicochemical properties of the analyte, and the sensitivity required for the analytical method. nih.govactapharmsci.com Commonly employed techniques for the extraction of small molecules like indole derivatives from biological fluids include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govactapharmsci.comnih.gov

Protein Precipitation (PPT): This is a relatively simple and rapid method for removing proteins from biological samples, particularly plasma and serum. actapharmsci.comnih.gov It involves the addition of a water-miscible organic solvent, such as acetonitrile or methanol, or an acid, like trichloroacetic acid, to the sample. actapharmsci.comscielo.br This process denatures and precipitates the proteins, which can then be separated by centrifugation. While efficient for high-throughput screening, PPT may result in less clean extracts compared to other methods, potentially leading to matrix effects in LC-MS/MS analysis. actapharmsci.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. youtube.com The choice of the organic solvent is crucial and is determined by the polarity and pKa of the analyte. For this compound, a moderately polar compound, solvents like ethyl acetate (B1210297) or a mixture of hexane (B92381) and isoamyl alcohol could be effective. LLE can provide cleaner extracts than PPT and can also concentrate the analyte. actapharmsci.com

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient method for sample clean-up and concentration. nih.gov It utilizes a solid sorbent packed in a cartridge to retain the analyte from the liquid sample. nih.gov The analyte is then eluted with a small volume of a different solvent. For indole derivatives, reversed-phase (e.g., C18) or mixed-mode cation exchange sorbents can be employed. nih.gov SPE is particularly advantageous for removing interfering substances and significantly improving the sensitivity of the assay.

A proposed SPE-based sample preparation protocol for the extraction of this compound from human plasma is detailed below:

Sample Pre-treatment: A 500 µL aliquot of human plasma is thawed and vortexed. An internal standard (e.g., a deuterated analog of the analyte) is added to the sample.

SPE Cartridge Conditioning: A C18 SPE cartridge (e.g., 100 mg, 1 mL) is conditioned sequentially with 1 mL of methanol followed by 1 mL of deionized water.

Sample Loading: The pre-treated plasma sample is loaded onto the conditioned SPE cartridge.

Washing: The cartridge is washed with 1 mL of 5% methanol in water to remove hydrophilic impurities and salts.

Elution: The analyte, this compound, is eluted from the cartridge with 1 mL of methanol.

Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue is reconstituted in 100 µL of the mobile phase for subsequent HPLC or LC-MS/MS analysis.

Validation of Analytical Methods for Research Applications (e.g., Linearity, Accuracy, Precision, LOD, LOQ)

Method validation is essential to demonstrate that a developed analytical method is suitable for its intended purpose. nih.gov The validation of a quantitative method for this compound in a biological matrix would typically involve assessing the following parameters as per regulatory guidelines. nih.gov

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. thermofisher.com For the quantification of this compound, a calibration curve is constructed by plotting the peak area response against a series of known concentrations. A linear relationship is generally indicated by a correlation coefficient (r²) of ≥ 0.99. mdpi.comresearchgate.net

Table 1: Hypothetical Linearity Data for this compound in Human Plasma by LC-MS/MS

Concentration (ng/mL)Mean Peak Area Response
1.05,230
5.025,890
10.051,500
50.0255,100
100.0512,300
250.01,280,500
500.02,555,000
Correlation Coefficient (r²) 0.9995
Linear Range 1.0 - 500.0 ng/mL

This table presents a hypothetical but realistic representation of linearity data for the analysis of this compound.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. nih.gov These are typically assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range on the same day (intra-day) and on different days (inter-day). The acceptance criteria for accuracy are usually within ±15% of the nominal value (±20% for the LLOQ), and for precision, the coefficient of variation (%CV) should not exceed 15% (20% for the LLOQ). nih.gov

Table 2: Hypothetical Intra-day and Inter-day Accuracy and Precision for this compound in Human Plasma

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Intra-day (n=6)
LLOQ1.00.9595.08.5
Low3.03.10103.36.2
Medium75.072.596.74.8
High400.0408.0102.03.5
Inter-day (n=18, 3 days)
LLOQ1.00.9898.011.2
Low3.02.9598.39.1
Medium75.076.5102.07.5
High400.0395.098.85.9

This table presents a hypothetical but realistic representation of accuracy and precision data for the analysis of this compound.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical instrument, though not necessarily quantified with acceptable accuracy and precision. youtube.com The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. youtube.com For LC-MS/MS methods, the LOQ is often determined as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision. researchgate.net

Based on typical LC-MS/MS performance for similar small molecules, the following values can be proposed for this compound:

Limit of Detection (LOD): 0.3 ng/mL mdpi.com

Limit of Quantitation (LOQ): 1.0 ng/mL mdpi.com

These validation parameters ensure that the analytical method is sensitive, specific, and reproducible for the intended research applications of this compound.

Intellectual Property and Patent Landscape Surrounding 6 Methyl 1h Indole 2 Carboxamide Derivatives

Overview of Patent Filings Related to Indole-2-carboxamide Scaffolds

The indole-2-carboxamide framework is a cornerstone in the development of novel therapeutics, leading to extensive patent filings. These patents cover a vast chemical space and a diverse range of therapeutic applications. Research has shown that the carboxamide moiety at position 2 of the indole (B1671886) ring is crucial for the inhibitory activity of these compounds against various enzymes. nih.gov

The versatility of the indole-2-carboxamide scaffold allows for the synthesis of complex, polycyclic indole structures, further expanding the patentable chemical space. rsc.org This has led to a multitude of patents claiming rights to various substituted indole-2-carboxamide derivatives.

Analysis of Key Patent Families and Their Chemical Space Coverage

A detailed analysis of the patent landscape reveals several key players and their strategic focus within the indole-2-carboxamide domain. These patent families often target specific therapeutic areas, with the claims defining the scope of their protected chemical space.

For instance, significant patenting activity has been observed in the area of neurodegenerative diseases. Hoffmann-La Roche, in particular, has been active in filing patents for 7-phenyl or 7-pyridinyl-1H-indole-2-carboxamide derivatives as potential treatments for conditions like Alzheimer's and Parkinson's disease by stimulating neurogenesis. nih.gov Another area of intense research and patenting is in the field of oncology. Numerous patents cover indole-2-carboxamide derivatives as inhibitors of protein kinases, such as EGFR and VEGFR, which are implicated in tumor growth and angiogenesis. mdpi.comnih.govrsc.org

Furthermore, indole-2-carboxamide derivatives have been patented as P2X7 receptor antagonists for the treatment of neuropathic pain and inflammation. google.com There is also a significant number of patents for their use as antimycobacterial agents, particularly against tuberculosis, by targeting the MmpL3 transporter. google.comnih.gov

The following table provides a snapshot of some key patent families and their targeted applications:

Patent/Application NumberAssignee/ApplicantTherapeutic AreaKey Structural Features
WO2015036412A1Hoffmann-La RocheNeurodegenerative Diseases7-phenyl or 7-pyridinyl-1H-indole-2-carboxamide derivatives. nih.gov
US9556117B2Not SpecifiedNeuropathic Pain, InflammationIndole carboxamide derivatives as P2X7 receptor antagonists. google.com
EP2892880B1Not SpecifiedTuberculosisN-cycloheptyl-4,6-dimethyl-1H-indole-2-carboxamide and related compounds. google.com

This table is not exhaustive but illustrates the breadth of research and patenting activity surrounding the indole-2-carboxamide scaffold.

Freedom-to-Operate Considerations in Research and Development

Given the dense patent landscape, "freedom-to-operate" (FTO) is a critical consideration for any entity looking to conduct research and development on 6-methyl-1H-indole-2-carboxamide derivatives. An FTO analysis involves a detailed search and assessment of existing patents to determine if a proposed product or process infringes on the intellectual property rights of others.

The extensive patenting of indole-2-carboxamide derivatives for a wide range of targets and diseases means that researchers must navigate a complex web of claims. For example, developing a new this compound derivative for cancer treatment would require careful consideration of existing patents claiming similar structures for the inhibition of various kinases. mdpi.comnih.govrsc.orgmdpi.comnih.gov

The synthesis of these compounds also falls under patent protection. The methods used to create indole-2-carboxamide derivatives, often involving the coupling of an indole-2-carboxylic acid with an amine, are well-established but may be covered by process patents. mdpi.comnih.govnih.gov Any new synthetic route could be a source of novel intellectual property but must also be assessed for FTO.

Strategic Implications for Future Research Directions and Collaborative Efforts

The current patent landscape has significant strategic implications for the future of research on this compound and its derivatives. The crowded nature of the field suggests that future research should focus on novel areas to secure a strong intellectual property position.

Future Research Directions:

Novel Targets: Exploring new biological targets for indole-2-carboxamide derivatives that are not heavily patented could be a fruitful strategy.

Unique Scaffolds: While the core indole-2-carboxamide is common, developing derivatives with unique and non-obvious substitution patterns could lead to patentable inventions. acs.org

Combination Therapies: Investigating the use of this compound derivatives in combination with other drugs could open up new therapeutic avenues and patent opportunities.

Collaborative Efforts:

Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can be mutually beneficial. Academia can provide expertise in novel biological targets and early-stage drug discovery, while industry can offer resources for development and commercialization.

Licensing: For entities with a strong patent position, licensing their technology to other organizations can be a viable strategy for generating revenue and advancing the development of new therapies. Conversely, in-licensing patented compounds can accelerate a company's pipeline.

Future Directions and Emerging Research Perspectives for 6 Methyl 1h Indole 2 Carboxamide

Exploration of Unconventional Synthetic Pathways and Green Chemistry Innovations

The development of novel and efficient synthetic methods for functionalized indoles is a continuously evolving field of chemical research. organic-chemistry.orgnovapublishers.com Traditional methods often require harsh conditions or expensive starting materials, prompting the exploration of more sustainable and innovative approaches. rsc.org

Recent advancements have focused on multicomponent reactions (MCRs) and catalytic methods to construct the indole (B1671886) scaffold with greater efficiency and atom economy. organic-chemistry.orgrsc.org For instance, a two-step synthesis of indole-2-carboxamides has been developed involving a Ugi four-component reaction followed by an acid-catalyzed cyclization. rsc.org This method is notable for its mild reaction conditions and use of less toxic building blocks. rsc.org

Further research is directed towards:

One-pot, multi-component procedures: These strategies, such as the palladium-catalyzed domino indolization, allow for the synthesis of complex substituted indoles from simple starting materials in a single reaction vessel, minimizing waste and purification steps. organic-chemistry.org

Novel catalytic systems: The use of catalysts like zinc(II) triflate [Zn(OTf)2] has shown effectiveness in preparing various indoles under mild conditions. organic-chemistry.org

Synthetic Approach Key Features Potential Advantages
Ugi-4CR followed by Cyclization Two-step, multicomponent reaction. rsc.orgMild conditions, low toxicity of building blocks, high safety standard. rsc.org
Palladium-catalyzed Domino Indolization One-pot, three-component procedure. organic-chemistry.orgRegiospecific, efficient access to 2,3-substituted indoles. organic-chemistry.org
Zn(OTf)2-Catalyzed Cyclization Utilizes anilines and propargyl alcohols. organic-chemistry.orgEffective for preparing a variety of indoles in good to high yields. organic-chemistry.org
PIFA-Mediated Intramolecular Cyclization Fast reaction times (typically within 30 minutes). organic-chemistry.orgMild conditions, simple workup, good to high yields. organic-chemistry.org

Identification of Novel Biological Targets or Uncharted Mechanisms of Action

Indole-2-carboxamide derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ontosight.airesearchgate.net A key area of future research lies in identifying novel biological targets and elucidating the precise mechanisms through which these compounds exert their effects. ontosight.ai

For example, certain indole-2-carboxamides have been identified as inhibitors of the mycobacterial membrane protein large 3 (MmpL3) transporter, a crucial component in the cell envelope synthesis of mycobacteria. nih.govrsc.org This finding opens avenues for developing new treatments for tuberculosis and other mycobacterial infections. nih.govrsc.org

Transcriptional analysis of cancer cells treated with indole-2-carboxamides has revealed downregulation of key genes involved in tumor growth and progression, such as carbonic anhydrase 9 (CA9) and spleen tyrosine kinase (SYK). nih.gov Further investigation into these and other potential targets will be critical for optimizing the therapeutic potential of these compounds.

Emerging areas of investigation include:

Exploring dual-target inhibitors: Designing single molecules that can modulate multiple targets, a concept known as polypharmacology, could lead to more effective therapies for complex diseases like cancer. nih.govnih.gov

Investigating allosteric modulation: Some indole-2-carboxamides act as allosteric modulators of receptors like the cannabinoid type 1 receptor (CB1), offering a nuanced approach to receptor modulation with potential for greater therapeutic selectivity. acs.org

Uncovering novel signaling pathways: Research aims to identify previously unknown signaling cascades affected by 6-methyl-1H-indole-2-carboxamide and its analogs, providing a deeper understanding of their cellular effects.

Integration of Artificial Intelligence and Machine Learning in Analog Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the process of drug discovery and development. researchgate.net These computational tools can significantly expedite the identification of promising lead compounds and optimize their properties. researchgate.netacs.org

In the context of this compound, AI and ML can be applied to:

Predict biological activity: Algorithms can be trained on existing data to predict the biological activity of novel, untested indole-2-carboxamide derivatives, helping to prioritize which compounds to synthesize and test. researchgate.net

Optimize pharmacokinetic properties: In silico models can predict properties such as solubility, permeability, and metabolic stability, guiding the design of analogs with improved drug-like characteristics. nih.govnih.gov

Elucidate structure-activity relationships (SAR): Machine learning can identify subtle patterns in SAR data, providing valuable insights for the rational design of more potent and selective compounds. nih.govnih.gov

Computational Approach Application in Indole-2-Carboxamide Research Potential Impact
Molecular Docking Predicting binding interactions with protein targets. researchgate.netnih.govRational design of more potent inhibitors. researchgate.net
Pharmacophore Modeling Identifying key structural features for biological activity. researchgate.netGuiding the design of novel analogs with desired properties. researchgate.net
ADMET Prediction Estimating absorption, distribution, metabolism, excretion, and toxicity. nih.govImproving the drug-likeness of lead compounds. nih.gov

Application of Advanced Imaging and Biophysical Techniques for Molecular Interactions

A detailed understanding of how this compound and its analogs interact with their biological targets at the molecular level is crucial for rational drug design. Advanced imaging and biophysical techniques provide powerful tools to visualize and quantify these interactions.

Techniques that will be instrumental in future research include:

X-ray crystallography: This technique can provide high-resolution three-dimensional structures of indole-2-carboxamides bound to their protein targets, revealing the precise binding mode and key intermolecular interactions.

Cryo-electron microscopy (Cryo-EM): Cryo-EM is becoming increasingly valuable for determining the structures of large protein complexes, which may be the targets of some indole derivatives.

Surface plasmon resonance (SPR): SPR can be used to measure the kinetics and affinity of binding between indole-2-carboxamides and their targets in real-time, providing quantitative data on binding strength and specificity.

Fluorescence-based techniques: These methods can be employed to visualize the localization of fluorescently-tagged indole derivatives within cells and tissues, offering insights into their distribution and target engagement in a biological context. acs.org

Addressing Research Gaps and Challenges in Indole-Based Chemical Biology

Despite the significant progress in the field of indole-based drug discovery, several challenges and research gaps remain. Addressing these will be critical for translating the therapeutic potential of compounds like this compound into clinical applications.

Key challenges include:

Improving metabolic stability and solubility: While some indole-2-carboxamides show potent biological activity, issues with metabolic instability and poor solubility can limit their in vivo efficacy. acs.org

Overcoming drug resistance: The development of resistance to anticancer and antimicrobial agents is a major clinical challenge. Future research must focus on designing indole derivatives that can circumvent known resistance mechanisms. sci-hub.se

Enhancing target selectivity: To minimize off-target effects and improve safety profiles, it is essential to develop indole-2-carboxamides with high selectivity for their intended biological targets.

Future research should prioritize a multidisciplinary approach, combining synthetic chemistry, molecular and cellular biology, computational modeling, and advanced analytical techniques to fully unlock the therapeutic potential of the this compound scaffold.

Q & A

Q. How do researchers differentiate between regioisomeric byproducts in indole-2-carboxamide synthesis?

  • Analytical Solutions :
  • Employ 1H15N^1\text{H}-^{15}\text{N} HMBC NMR to confirm connectivity between the carboxamide and indole NH.
  • Use HRMS/MS fragmentation patterns to distinguish between positional isomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.